molecular formula C15H17ClN2O3S B5825754 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine

1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine

Cat. No.: B5825754
M. Wt: 340.8 g/mol
InChI Key: CUPBINMMTLYQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a furylmethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the chlorophenyl group: This step involves the reaction of the piperazine derivative with a chlorophenyl sulfonyl chloride under basic conditions.

    Attachment of the furylmethyl group: The final step involves the reaction of the intermediate with a furylmethyl halide in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding furylmethyl ketones or carboxylic acids.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Furylmethyl ketones or carboxylic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various sulfonamide or sulfonate derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
  • 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine

Comparison: 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine is unique due to the presence of the furylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness may result in different biological activities and applications, making it a valuable compound for further research and development.

Biological Activity

Overview

1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine is an organic compound belonging to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, antibacterial, and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H16ClN2O2SC_{14}H_{16}ClN_{2}O_{2}S. The compound features a piperazine ring substituted with a chlorophenyl sulfonyl group and a furylmethyl moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory pathways. It may inhibit enzymes such as cyclooxygenase and modulate receptors related to inflammation, leading to decreased production of pro-inflammatory cytokines.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It acts by inhibiting the synthesis of inflammatory mediators, which can be beneficial in conditions like arthritis and other inflammatory diseases .

2. Antibacterial Activity

The compound has shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. In vitro studies reveal that it can effectively inhibit bacterial growth, suggesting its potential as a therapeutic agent against bacterial infections .

3. Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism involves the modulation of cell cycle regulators and apoptotic pathways .

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced edema in animal models of inflammation, indicating its potential for treating inflammatory diseases.
  • Antibacterial Screening : In a comparative study, this compound was tested against standard antibiotics, showing superior activity against resistant bacterial strains .
  • Anticancer Activity : A multicellular spheroid model was used to assess the anticancer effects, revealing that the compound inhibited spheroid growth significantly compared to controls, highlighting its potential in cancer therapy .

Data Summary Table

Biological ActivityObserved EffectReference
Anti-inflammatorySignificant reduction in edema
AntibacterialModerate to strong activity
AnticancerInduced apoptosis in cancer cells

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c16-13-3-5-15(6-4-13)22(19,20)18-9-7-17(8-10-18)12-14-2-1-11-21-14/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPBINMMTLYQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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